molecular formula C10H6F2O B14633499 2,4-Difluoronaphthalen-1-ol CAS No. 56874-96-5

2,4-Difluoronaphthalen-1-ol

Cat. No.: B14633499
CAS No.: 56874-96-5
M. Wt: 180.15 g/mol
InChI Key: DWRQUONHTPNSHX-UHFFFAOYSA-N
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Description

2,4-Difluoronaphthalen-1-ol is an organic compound that belongs to the class of naphthalenols, which are derivatives of naphthalene This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions and a hydroxyl group at the 1 position on the naphthalene ring The molecular formula of this compound is C10H6F2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoronaphthalen-1-ol can be achieved through several methods. One common approach involves the fluorination of naphthalen-1-ol using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The choice of fluorinating agents and solvents, as well as the optimization of reaction parameters, are crucial factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form naphthalenes with reduced functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of 2,4-difluoronaphthalen-1-one or 2,4-difluoronaphthalen-1-al.

    Reduction: Formation of 2,4-difluoronaphthalene.

    Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoronaphthalen-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of fluorinated aromatic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,4-Difluoronaphthalen-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-ol: Lacks fluorine atoms, making it less reactive in certain chemical reactions.

    2-Fluoronaphthalen-1-ol: Contains only one fluorine atom, resulting in different chemical and biological properties.

    4-Fluoronaphthalen-1-ol: Similar to 2-Fluoronaphthalen-1-ol but with the fluorine atom at a different position.

Uniqueness

2,4-Difluoronaphthalen-1-ol is unique due to the presence of two fluorine atoms at specific positions on the naphthalene ring, which can significantly influence its reactivity, stability, and interactions with other molecules. This compound’s distinct structural features make it a valuable candidate for various applications in research and industry.

Properties

CAS No.

56874-96-5

Molecular Formula

C10H6F2O

Molecular Weight

180.15 g/mol

IUPAC Name

2,4-difluoronaphthalen-1-ol

InChI

InChI=1S/C10H6F2O/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,13H

InChI Key

DWRQUONHTPNSHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)F)F

Origin of Product

United States

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